molecular formula C16H15N3O2 B2997407 Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate CAS No. 939241-52-8

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate

Cat. No. B2997407
CAS RN: 939241-52-8
M. Wt: 281.315
InChI Key: BQFRJZMGVAZOHN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a chemical compound with the molecular formula C16H15N3O2. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazole and its derivatives are known as corrosion inhibitors for steels, pure metals, and alloys .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . For example, the benzimidazole ligand was prepared by deprotonation of 2-(2’-pyridyl)benzimidazole with NaH in dimethylformamide and treated the sodium salt solution with 1,6-dibromo hexane .


Molecular Structure Analysis

The structures of synthesized benzimidazole derivatives were confirmed using various spectroscopic techniques such as UV/Visible, IR, 1 HNMR, and Mass spectroscopy . The percentage of carbon, hydrogen, and nitrogen was also determined by elemental analysis .


Chemical Reactions Analysis

Benzimidazole derivatives act as mixed-type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .

Scientific Research Applications

Biological Properties

Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties . The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Medicinal Chemistry

Benzimidazole and its derivatives are similar to natural molecules, leading to the preparation of derivatives that can be utilized in medicinal chemistry . They have a very broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .

Corrosion Inhibitors

Benzimidazoles and their derivatives are recently mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Industrial Applications

Corrosion of materials is one of the main problems in industry that is associated with significant economic losses . Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Quantum Theoretical Studies

Quantum theoretical studies predict the structure of the compounds with inhibition properties . These studies can help in understanding the behavior of these compounds in various applications.

Synthesis of Antimicrobial Compounds

Benzimidazole compounds can be used in the synthesis of antimicrobial compounds . For example, 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone was synthesized by refluxing 5-pyrazolone with chloroacetyl chloride in a basic dioxane solution, which reacted with 2-aminobenzimidazole to give N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine .

Mechanism of Action

Target of Action

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a derivative of benzimidazole . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the primary targets of this compound could be these metals and alloys.

Mode of Action

Benzimidazole derivatives, including Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They generally protect the metal from corrosion by forming a film on the metal surface .

Biochemical Pathways

It is known that benzimidazole derivatives can interact with the metal surface to form a protective film, thereby inhibiting corrosion . This suggests that the compound may affect the electrochemical reactions occurring on the metal surface.

Pharmacokinetics

As a corrosion inhibitor, its bioavailability would primarily depend on its ability to form a protective film on the metal surface .

Result of Action

The primary result of the action of Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is the inhibition of corrosion in metals and alloys . By forming a protective film on the metal surface, it reduces the rate of attack by the corrosive environment .

Action Environment

The efficacy and stability of Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate as a corrosion inhibitor are influenced by the environmental conditions. It has been reported to be effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the compound’s action can be influenced by factors such as the pH and ionic strength of the environment.

Future Directions

Benzimidazole and its derivatives have been recently mentioned in the literature as corrosion inhibitors . This suggests that there is ongoing research in this field, and Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate could potentially be studied further for its corrosion inhibiting properties. Additionally, benzimidazole derivatives have been studied for their bioactivities, suggesting potential future directions in therapeutic chemistry .

properties

IUPAC Name

ethyl 2-(2-pyridin-3-ylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-8-4-3-7-13(14)18-16(19)12-6-5-9-17-10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFRJZMGVAZOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate

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